molecular formula C10H10N2O3S B14321985 1-[2-(Thiophen-3-yl)ethyl]pyrimidine-2,4,6(1H,3H,5H)-trione CAS No. 106860-32-6

1-[2-(Thiophen-3-yl)ethyl]pyrimidine-2,4,6(1H,3H,5H)-trione

Cat. No.: B14321985
CAS No.: 106860-32-6
M. Wt: 238.27 g/mol
InChI Key: GGUFSVUWNKWJAM-UHFFFAOYSA-N
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Description

1-[2-(Thiophen-3-yl)ethyl]pyrimidine-2,4,6(1H,3H,5H)-trione is a heterocyclic compound that features a thiophene ring and a pyrimidine trione structure. Thiophene derivatives are known for their diverse applications in medicinal chemistry and material science due to their unique chemical properties .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-[2-(Thiophen-3-yl)ethyl]pyrimidine-2,4,6(1H,3H,5H)-trione can be achieved through various methods. One common approach involves the condensation of thiophene derivatives with pyrimidine trione precursors under specific reaction conditions. For example, the Gewald reaction, which involves the condensation of sulfur, an α-methylene carbonyl compound, and an α-cyano ester, can be used to synthesize thiophene derivatives .

Industrial Production Methods

Industrial production of this compound typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and scalability of the production process .

Chemical Reactions Analysis

Types of Reactions

1-[2-(Thiophen-3-yl)ethyl]pyrimidine-2,4,6(1H,3H,5H)-trione undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents like sodium borohydride for reduction, and various electrophiles or nucleophiles for substitution reactions .

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the thiophene ring can yield thiophene sulfoxides, while reduction of the pyrimidine trione can produce dihydropyrimidine derivatives .

Scientific Research Applications

1-[2-(Thiophen-3-yl)ethyl]pyrimidine-2,4,6(1H,3H,5H)-trione has a wide range of scientific research applications, including:

Mechanism of Action

The mechanism of action of 1-[2-(Thiophen-3-yl)ethyl]pyrimidine-2,4,6(1H,3H,5H)-trione involves its interaction with specific molecular targets and pathways. For example, it may inhibit certain enzymes or receptors, leading to its observed biological effects. The exact molecular targets and pathways can vary depending on the specific application and context .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

1-[2-(Thiophen-3-yl)ethyl]pyrimidine-2,4,6(1H,3H,5H)-trione is unique due to the combination of the thiophene ring and pyrimidine trione structure, which imparts distinct chemical and biological properties. This combination allows for diverse applications in various fields, making it a valuable compound for scientific research and industrial applications .

Properties

CAS No.

106860-32-6

Molecular Formula

C10H10N2O3S

Molecular Weight

238.27 g/mol

IUPAC Name

1-(2-thiophen-3-ylethyl)-1,3-diazinane-2,4,6-trione

InChI

InChI=1S/C10H10N2O3S/c13-8-5-9(14)12(10(15)11-8)3-1-7-2-4-16-6-7/h2,4,6H,1,3,5H2,(H,11,13,15)

InChI Key

GGUFSVUWNKWJAM-UHFFFAOYSA-N

Canonical SMILES

C1C(=O)NC(=O)N(C1=O)CCC2=CSC=C2

Origin of Product

United States

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